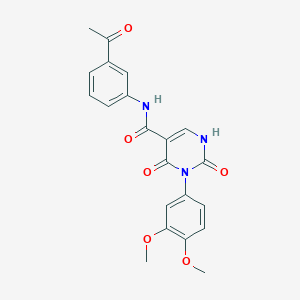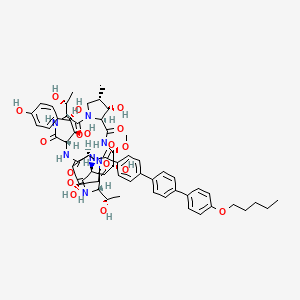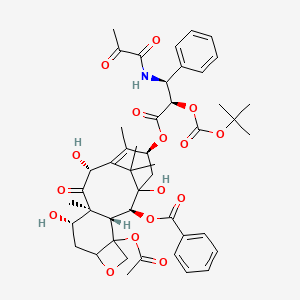![molecular formula C13H20ClFN4OSi B14093231 2-chloro-5-fluoro-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14093231.png)
2-chloro-5-fluoro-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-fluoro-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-fluoro-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of strong acids or bases as catalysts and may involve heating under reflux conditions.
Introduction of the Chloro and Fluoro Groups: The chloro and fluoro substituents can be introduced through halogenation reactions. These reactions typically involve the use of halogenating agents such as chlorine gas or fluorine-containing compounds under controlled conditions.
Attachment of the N-methyl Group: The N-methyl group can be introduced through a methylation reaction, which may involve the use of methylating agents such as methyl iodide or dimethyl sulfate.
Addition of the Trimethylsilyl Group: The trimethylsilyl group can be introduced through a silylation reaction, often using trimethylsilyl chloride or other silylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-5-fluoro-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which may involve the conversion of functional groups or changes in the oxidation state of the molecule.
Silylation and Desilylation Reactions: The trimethylsilyl group can be introduced or removed through silylation and desilylation reactions, respectively.
Common Reagents and Conditions
Halogenating Agents: Chlorine gas, fluorine-containing compounds
Methylating Agents: Methyl iodide, dimethyl sulfate
Silylating Agents: Trimethylsilyl chloride
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different substituents, while oxidation and reduction reactions may result in changes to the functional groups present in the molecule.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-fluoro-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-chloro-5-fluoro-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism of action can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-5-fluoro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Lacks the trimethylsilyl and ethoxy groups, resulting in different chemical properties and reactivity.
2-chloro-5-fluoro-N-methyl-7-((2-methoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Contains a methoxy group instead of the trimethylsilyl group, which may affect its stability and reactivity.
Uniqueness
The presence of the trimethylsilyl group in 2-chloro-5-fluoro-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine imparts unique chemical properties, such as increased lipophilicity and stability, which can be advantageous in certain applications. This makes it distinct from other similar compounds and highlights its potential for use in various scientific research fields.
Eigenschaften
Molekularformel |
C13H20ClFN4OSi |
|---|---|
Molekulargewicht |
330.86 g/mol |
IUPAC-Name |
2-chloro-5-fluoro-N-methyl-7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H20ClFN4OSi/c1-16-11-10-9(15)7-19(12(10)18-13(14)17-11)8-20-5-6-21(2,3)4/h7H,5-6,8H2,1-4H3,(H,16,17,18) |
InChI-Schlüssel |
VTUVFHXZPFRHAF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C2C(=CN(C2=NC(=N1)Cl)COCC[Si](C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B14093150.png)
![ditert-butyl (10R)-4-(2-hydroxyphenyl)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8,12-dicarboxylate](/img/structure/B14093157.png)
![3-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-6-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methylphenol](/img/structure/B14093158.png)
![N-(4-ethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B14093161.png)
![1H-Imidazole-4-carboxylic acid, 5-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester](/img/structure/B14093167.png)
![methyl {8-[4-(dimethylamino)phenyl]-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate](/img/structure/B14093179.png)

![4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14093198.png)

![2-[3-(Dimethylamino)propyl]-7-fluoro-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093212.png)
![1-(2-((4-chlorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14093214.png)
![8-(3-chloro-2-methylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093221.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14093233.png)

